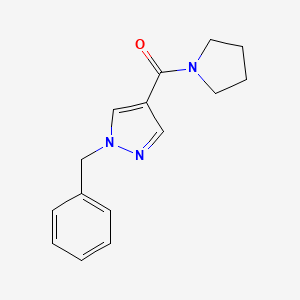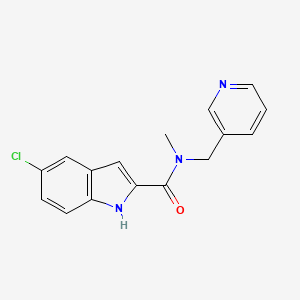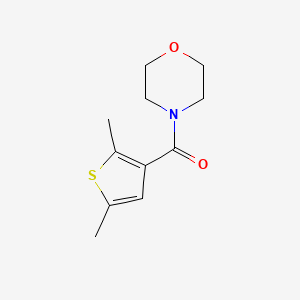
1H-indazol-6-yl(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indazol-6-yl(pyrrolidin-1-yl)methanone, also known as IPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. IPM belongs to the class of indazole derivatives, which have been found to possess a wide range of pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 1H-indazol-6-yl(pyrrolidin-1-yl)methanone is not fully understood. However, it has been suggested that 1H-indazol-6-yl(pyrrolidin-1-yl)methanone may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been found to inhibit the activity of certain enzymes, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
1H-indazol-6-yl(pyrrolidin-1-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 1H-indazol-6-yl(pyrrolidin-1-yl)methanone has been found to reduce oxidative stress and protect against DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H-indazol-6-yl(pyrrolidin-1-yl)methanone in lab experiments is its potential to exhibit multiple biological activities, making it a versatile compound for various research applications. Additionally, 1H-indazol-6-yl(pyrrolidin-1-yl)methanone has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 1H-indazol-6-yl(pyrrolidin-1-yl)methanone is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of 1H-indazol-6-yl(pyrrolidin-1-yl)methanone. One potential application is its use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, 1H-indazol-6-yl(pyrrolidin-1-yl)methanone may be used in combination with other compounds for the treatment of cancer. Further research is needed to fully understand the mechanism of action of 1H-indazol-6-yl(pyrrolidin-1-yl)methanone and its potential applications in various fields of research.
Synthesemethoden
1H-indazol-6-yl(pyrrolidin-1-yl)methanone can be synthesized using various methods, including the reaction of 1H-indazole-6-carboxylic acid with pyrrolidine and subsequent reduction of the resulting amide. Another method involves the reaction of 1H-indazole-6-carboxaldehyde with pyrrolidine and subsequent reduction of the resulting imine.
Wissenschaftliche Forschungsanwendungen
1H-indazol-6-yl(pyrrolidin-1-yl)methanone has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been studied in vitro and in vivo for its potential use in cancer treatment and prevention. 1H-indazol-6-yl(pyrrolidin-1-yl)methanone has also been found to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
1H-indazol-6-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12(15-5-1-2-6-15)9-3-4-10-8-13-14-11(10)7-9/h3-4,7-8H,1-2,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBWRWAYYZTEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indazol-6-yl(pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)


![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)


![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)




![(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol](/img/structure/B7501814.png)